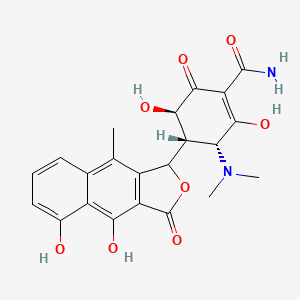

(beta)-Apo-oxytetracycline

Description

Significance of Oxytetracycline (B609801) Degradation Products in Environmental and Analytical Chemistry

The extensive use of oxytetracycline in veterinary medicine and agriculture has led to its presence in the environment, including soil and water systems. researchgate.netscirp.org The degradation of oxytetracycline results in several transformation products, such as 4-epi-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline. researchgate.netusda.govnih.gov These degradation products are of significant interest for several reasons. Their presence can complicate the analysis of the parent compound, and they may possess their own biological activity. caymanchem.com

Overview of β-Apo-oxytetracycline's Role as a Key Transformation Product

β-Apo-oxytetracycline is recognized as a primary degradation product formed from oxytetracycline through processes like acid hydrolysis and thermal degradation. toku-e.comcaymanchem.com It is considered an impurity in commercial preparations of oxytetracycline. toku-e.comusbio.net The formation of β-apo-oxytetracycline involves the loss of a water molecule from the parent oxytetracycline structure. researchgate.net

Research indicates that the formation of β-apo-oxytetracycline is influenced by temperature, with higher temperatures accelerating its formation. toku-e.com However, unlike some other degradation products, its formation does not appear to be significantly affected by pH. toku-e.comusda.gov Studies have detected β-apo-oxytetracycline at very low concentrations across various pH levels during hydrolysis experiments. usda.gov

The presence of β-apo-oxytetracycline has been confirmed in various environmental samples. For example, it has been identified as a major degradation product in river water and sediment as a result of microbial degradation. ajol.info It has also been detected in wastewater from oxytetracycline production facilities and the receiving rivers. researchgate.net Furthermore, thermal treatment of foods containing oxytetracycline residues, such as meat, can lead to the formation of β-apo-oxytetracycline. nih.gov

Due to its consistent formation from oxytetracycline, β-apo-oxytetracycline serves as a valuable reference standard in stability studies of the parent drug. toku-e.comsmolecule.com Its detection and quantification are important for monitoring the degradation of oxytetracycline in various matrices.

Detailed Research Findings

Formation and Detection

The formation of β-apo-oxytetracycline is a result of the degradation of oxytetracycline under various conditions. It is frequently identified alongside its isomer, α-apo-oxytetracycline, and another epimer, 4-epi-oxytetracycline. researchgate.netusda.gov

Hydrolysis: β-Apo-oxytetracycline is formed via the acid hydrolysis of oxytetracycline. toku-e.comcaymanchem.com However, studies have shown that its formation is not significantly influenced by pH, with very low concentrations (≤0.3 µM) detected across a range of pH values during hydrolysis experiments. usda.gov

Thermal Degradation: Heating materials containing oxytetracycline, such as chicken and pig meat, can lead to its degradation and the formation of β-apo-oxytetracycline. nih.gov

Microbial Degradation: In aquatic environments, microbial activity plays a significant role in the degradation of oxytetracycline, with β-apo-oxytetracycline being one of the major identified products. ajol.info It has been found to be a more stable degradation product compared to 4-epi-oxytetracycline and α-apo-oxytetracycline in such environments. ajol.info

Analytical techniques are crucial for the identification and quantification of β-apo-oxytetracycline. High-performance liquid chromatography (HPLC) is a widely used method for separating and analyzing oxytetracycline and its degradation products. researchgate.netnih.gov More advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide complete separation and sensitive detection. nih.gov

| Analytical Method | Matrix | Detected Compounds | Reference |

| HPLC | River Water and Sediment | Oxytetracycline, 4-epi-oxytetracycline, β-apo-oxytetracycline | ajol.info |

| LC-MS/MS | Commercial Ointments | Oxytetracycline, 4-epi-oxytetracycline, tetracycline (B611298), 4-epi-tetracycline, 2-acetyl-2-decarboxamido-oxytetracycline, α-apo-oxytetracycline, β-apo-oxytetracycline | nih.gov |

| UPLC-MS/MS | Wastewater | Oxytetracycline, 4-epi-oxytetracycline, α-apo-oxytetracycline, β-apo-oxytetracycline | rsc.org |

Environmental Occurrence

The presence of β-apo-oxytetracycline has been documented in various environmental compartments, highlighting its persistence and mobility.

Aquatic Systems: Studies have reported the presence of β-apo-oxytetracycline in river water and sediments. ajol.info One study found that its concentration increased along a river receiving effluent from a wastewater treatment plant, indicating its formation during transport. researchgate.net The mean concentration in river sediments was found to be 20.8 +/- 7.8 mg/kg in one particular study. researchgate.net

Wastewater: Effluents from pharmaceutical production can contain significant levels of antibiotics and their degradation products. β-Apo-oxytetracycline has been detected in the final effluent of wastewater treatment plants handling oxytetracycline production wastewater. rsc.org

Compound Properties

| Property | Value | Reference |

| CAS Number | 18751-99-0 | toku-e.comscbt.com |

| Molecular Formula | C22H22N2O8 | toku-e.comscbt.com |

| Molecular Weight | 442.42 g/mol | toku-e.comscbt.com |

| Appearance | Yellow powder | toku-e.com |

| Solubility | Very slightly soluble in water (0.2 mg/ml), soluble in basic solutions. | toku-e.com |

| Melting Point | >160°C | toku-e.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22N2O8 |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

(3R,4S,5R)-4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15+,18+,20?/m0/s1 |

InChI Key |

DRKMHDAKULCOKQ-VUPCMTQJSA-N |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)[C@H]4[C@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |

Origin of Product |

United States |

Formation and Generation Pathways of β Apo Oxytetracycline

Mechanistic Studies of Oxytetracycline (B609801) Transformation to β-Apo-oxytetracycline

The chemical transformation of oxytetracycline into β-Apo-oxytetracycline involves specific intramolecular reactions driven by ambient conditions.

β-Apo-oxytetracycline is recognized as a degradation product formed from oxytetracycline principally through acid hydrolysis caymanchem.com. This process is a key pathway for its formation, particularly under acidic conditions which can catalyze the degradation of the parent antibiotic molecule.

Influence of Environmental Factors on β-Apo-oxytetracycline Formation Kinetics

The rate at which β-Apo-oxytetracycline is formed is significantly influenced by environmental variables such as pH and temperature, which affect the stability and degradation kinetics of the parent oxytetracycline compound.

Table 1: Effect of pH on Oxytetracycline Hydrolysis at 25°C After 6 Days

Data sourced from studies on oxytetracycline hydrolysis.

Temperature has a profound effect on the degradation rate of oxytetracycline, which in turn influences the formation rate of its degradation products. The hydrolysis of oxytetracycline is dramatically accelerated with increasing temperature usda.gov. For instance, the half-life of oxytetracycline in a pH 9.06 solution decreased from 120 days at 4°C to just 0.15 days at 60°C usda.gov. Thermal treatments, such as those used in cooking, have been shown to cause the degradation of oxytetracycline in chicken and pig muscle, resulting in the formation of both α-apo-oxytetracycline and β-apo-oxytetracycline nih.gov.

Table 2: Effect of Temperature on Oxytetracycline Hydrolysis Half-Life in pH 9.06 Solution

Data sourced from studies on oxytetracycline hydrolysis kinetics.

Occurrence as an Impurity and Metabolite in Commercial Oxytetracycline Preparations and Biological Systems (Non-Human)

β-Apo-oxytetracycline is frequently identified as an impurity in commercial preparations of oxytetracycline caymanchem.com. Analytical methods have been developed to separate and quantify oxytetracycline from its impurities, including β-Apo-oxytetracycline, in pharmaceutical ointments.

Beyond its presence in manufactured products, β-Apo-oxytetracycline is also found in various environmental and biological systems as a result of the degradation of the parent antibiotic. It has been detected in the manure of cattle treated with oxytetracycline. Studies have also found that thermal treatment of chicken and pork containing oxytetracycline residues leads to the formation of β-Apo-oxytetracycline, with concentrations amounting to 0.7 to 1.2% of the original oxytetracycline content nih.gov. In the broader environment, the concentration of β-Apo-oxytetracycline was observed to increase along a river that received wastewater from an oxytetracycline production facility nih.gov. Its presence was also confirmed in the river's sediment, where the ratio of β-Apo-oxytetracycline to oxytetracycline was approximately 0.11 nih.gov.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (beta)-Apo-oxytetracycline | β-Apo-OTC |

| Oxytetracycline | OTC |

Analytical Characterization of Impurity Profiles

The accurate identification and quantification of β-Apo-oxytetracycline as an impurity in oxytetracycline preparations and environmental samples are crucial for quality control and environmental monitoring. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose. These methods allow for the effective separation and detection of β-Apo-oxytetracycline from its parent compound and other related impurities. sciopen.comnih.gov

Key to the successful chromatographic separation is the selection of appropriate stationary and mobile phases. Reversed-phase columns, particularly C18, are frequently employed. nih.gov Gradient elution is often utilized to achieve optimal separation of multiple impurities with varying polarities. nih.gov

Mass spectrometry provides high sensitivity and specificity for the detection and confirmation of β-Apo-oxytetracycline. The compound is typically ionized using electrospray ionization (ESI) in positive mode, and specific precursor and product ion transitions are monitored for unambiguous identification and quantification. The precursor ion for β-Apo-oxytetracycline is generally observed at a mass-to-charge ratio (m/z) of 443.1. researchgate.net

Below is a summary of analytical methods used for the characterization of β-Apo-oxytetracycline:

| Analytical Technique | Column | Mobile Phase | Detection | Application |

| HPLC-UV | C18 | Acetonitrile (B52724), water, phosphoric acid | UV at 360 nm | Quantification in pharmaceutical formulations |

| LC-MS/MS | Xterra MS C18 | Acetonitrile, water, formic acid | ESI+ | Separation and quantification of OTC and its impurities |

| LC-MS/MS | XTerra | Methanol, MilliQ-water with formic acid | ESI+ | Determination in manure-containing anaerobic test systems |

Metabolic Pathways Leading to β-Apo-oxytetracycline in Environmental Microorganisms

The formation of β-Apo-oxytetracycline in the environment is largely attributed to the metabolic activities of various microorganisms. internationalscholarsjournals.com These organisms possess enzymatic machinery capable of transforming the parent oxytetracycline molecule. The primary transformation pathway leading to the formation of β-Apo-oxytetracycline is dehydration, which involves the removal of a water molecule from the oxytetracycline structure. internationalscholarsjournals.comresearchgate.net

Several studies have implicated bacteria of the genus Pseudomonas in the degradation of oxytetracycline, with dehydration being one of the identified transformation pathways. sciopen.comnih.gov More specifically, recent research has identified a 2-methylcitrate dehydratase (prpD) from Arthrobacter nicotianae as a key enzyme involved in the dehydration of oxytetracycline. nih.gov This discovery provides a significant insight into the specific enzymatic mechanism responsible for the formation of apo-oxytetracycline isomers. The conversion is thought to be catalyzed by dehydrolase enzymes released by microorganisms. internationalscholarsjournals.com

β-Apo-oxytetracycline has been identified as a stable and predominant degradation product in environmental matrices such as river water and sediment, indicating that microbial degradation is a significant factor in the environmental fate of oxytetracycline. internationalscholarsjournals.com

Key research findings on the microbial formation of β-Apo-oxytetracycline are summarized below:

| Microorganism/Enzyme | Transformation Pathway | Key Findings |

| Pseudomonas sp. | Dehydration | Capable of degrading oxytetracycline through various pathways, including dehydration. sciopen.comnih.gov |

| Arthrobacter nicotianae OTC-16 | Dehydration | Produces 2-methylcitrate dehydratase (prpD), an enzyme that promotes the degradation of oxytetracycline. nih.gov |

| Environmental Microorganisms (unspecified) | Dehydration | β-Apo-oxytetracycline is a major and stable microbial degradation product found in river water and sediment. internationalscholarsjournals.com |

Analytical Methodologies for the Detection and Quantification of β Apo Oxytetracycline

Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), stands as the cornerstone for the analysis of β-Apo-oxytetracycline. researchgate.netsci-hub.cat These methods offer the necessary selectivity and sensitivity to differentiate and quantify β-Apo-oxytetracycline from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely employed technique for the routine analysis of β-Apo-oxytetracycline. researchgate.net The development of a robust HPLC method involves the careful optimization of several parameters to achieve adequate separation and reliable quantification.

The choice of stationary phase is critical for achieving the desired chromatographic resolution. Reversed-phase columns, particularly C18 and C8 columns, are frequently utilized for the separation of oxytetracycline (B609801) and its degradation products, including β-Apo-oxytetracycline. veterinarypharmacon.comresearchgate.netresearchgate.net For instance, a Hypersil BDS RP-C18 column has been successfully used to separate β-Apo-oxytetracycline from oxytetracycline and other impurities. veterinarypharmacon.comresearchgate.net Similarly, an Inertsil C8 column has also been demonstrated to provide good separation. researchgate.net

The mobile phase composition plays a pivotal role in the separation process. A mixture of organic solvents, such as acetonitrile (B52724) and methanol, with an aqueous buffer is commonly used. researchgate.netmastelf.com The pH of the aqueous component is a key parameter to adjust for optimal separation, as the ionization state of the analytes affects their retention on the stationary phase. mastelf.com For example, a mobile phase consisting of acetonitrile, methanol, and 80mM dipotassium (B57713) phosphate (B84403) at a pH of 7.5 has been shown to be effective. veterinarypharmacon.comdoaj.org Another study utilized a gradient mixture of 0.05% trifluoroacetic acid in water and a combination of acetonitrile, methanol, and tetrahydrofuran. researchgate.net The optimization of the mobile phase composition, including the ratio of organic to aqueous phases and the buffer pH, is essential for achieving baseline separation of β-Apo-oxytetracycline from other related compounds. veterinarypharmacon.comresearchgate.netmastelf.com

Table 1: Examples of HPLC Stationary and Mobile Phases for β-Apo-oxytetracycline Analysis

| Stationary Phase | Mobile Phase | Reference |

| Hypersil BDS RP-C18 | Acetonitrile-methanol-80mM dipotassium phosphate pH 7.5 | veterinarypharmacon.comdoaj.org |

| Waters C18 Symmetry | Methanol-acetonitrile-0.1M phosphate buffer pH 8.0 | researchgate.net |

| Inertsil C8 | Gradient of 0.05% trifluoroacetic acid in water and acetonitrile-methanol-tetrahydrofuran | researchgate.net |

| Betasil C18 | Gradient of 40 mM phosphate buffer (pH 7.5) and methanol | cabidigitallibrary.org |

| XBridgeTM C18 | Gradient of acetonitrile, methanol, and 0.1 M phosphate-buffer pH 8 | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ultraviolet (UV) detection is a common and cost-effective method used in HPLC for the quantification of β-Apo-oxytetracycline. veterinarypharmacon.comresearchgate.net The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. For the simultaneous determination of oxytetracycline and its related substances, including β-Apo-oxytetracycline, a wavelength of 254 nm has been frequently employed. veterinarypharmacon.comresearchgate.netresearchgate.net Other studies have utilized wavelengths such as 253 nm and 280 nm. researchgate.netnih.gov

Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, offers an advantage over standard UV detectors by acquiring the entire UV-visible spectrum of the eluting compounds. shimadzu.comm-pharmaguide.com This provides more comprehensive information, aiding in peak identification and purity assessment. shimadzu.com While a standard UV detector measures absorbance at one or a few specific wavelengths, a DAD can measure a wide range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength for each compound in a single run. shimadzu.comm-pharmaguide.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a powerful tool for the analysis of β-Apo-oxytetracycline, offering superior sensitivity and selectivity compared to HPLC with UV detection. nih.govnih.gov This technique is particularly valuable for the analysis of complex matrices and for trace-level quantification.

Electrospray ionization (ESI) is the most common ionization technique used for the LC-MS/MS analysis of tetracyclines and their degradation products. nih.govpku.edu.cn ESI is a soft ionization method that typically produces protonated molecules [M+H]+, which are then subjected to tandem mass spectrometry (MS/MS). In MS/MS, the precursor ion is fragmented to produce characteristic product ions, which are then detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity. researchgate.net

The optimization of MS/MS parameters, such as capillary and cone voltages, source and desolvation temperatures, and gas flow rates, is crucial for maximizing the signal intensity of the target analyte. pku.edu.cn For instance, in one study, the electrospray ionization was operated in the positive ion mode with a capillary voltage of 3.5 kV and a cone voltage of 60 V. pku.edu.cn The source temperature was set at 110°C, and the desolvation temperature was 300°C. pku.edu.cn

LC-MS/MS methods have been developed and validated for the quantitative analysis of β-Apo-oxytetracycline in various matrices. nih.govnih.gov These methods typically exhibit excellent linearity over a defined concentration range. However, some studies have noted that the correlations for α-apo-oxytetracycline and β-apo-oxytetracycline can be less accurate, leading to higher limits of quantification (LOQ) and limits of detection (LOD) compared to other related compounds. researchgate.netnih.gov

The limits of detection and quantification are critical parameters that define the sensitivity of an analytical method. For HPLC with UV detection, the LOD for β-Apo-oxytetracycline has been reported in the nanomolar range. researchgate.net LC-MS/MS methods generally offer significantly lower LODs and LOQs. For example, one HPLC-MS/MS method reported a limit of quantification for aqueous standards in the range of 0.004 to 0.008 µM. nih.gov Another study investigating β-Apo-oxytetracycline in river water reported concentrations as low as a few micrograms per liter. nih.gov

Table 2: Examples of Limits of Detection (LOD) and Quantification (LOQ) for β-Apo-oxytetracycline

| Analytical Technique | Matrix | LOD | LOQ | Reference |

| HPLC-UV | Standard Solution | 10-106 nM | 30-352 nM | researchgate.net |

| HPLC-UV | Pharmaceutical Formulation | 0.00651 µg/mL | 0.02170 µg/mL | veterinarypharmacon.com |

| LC-MS/MS | Aqueous Standard | - | 0.004 - 0.008 µM | nih.gov |

| LC-MS/MS | Ointment | Higher than other impurities | Higher than other impurities | researchgate.netnih.gov |

| HPLC-DAD | Muscle Tissue | 18 ng | 53 ng | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectroscopic Characterization Approaches for Structural Elucidation (Beyond Basic Identification)

The definitive structural confirmation of β-Apo-oxytetracycline, a key degradation product of oxytetracycline formed under acidic conditions, requires advanced spectroscopic techniques that go beyond simple detection. These methods provide detailed information on the molecule's covalent bond structure, stereochemistry, and functional group arrangement, which are essential for distinguishing it from its parent compound and other related tetracyclines.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like β-Apo-oxytetracycline. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide precise information about the chemical environment of each hydrogen and carbon atom, as well as their connectivity.

The transformation of oxytetracycline to β-Apo-oxytetracycline involves dehydration and subsequent aromatization of the C-ring. This profound structural change is clearly reflected in the NMR spectra. Key spectral evidence includes:

Disappearance of the C6-hydroxyl Signal: The proton signal for the hydroxyl group at the C6 position of oxytetracycline is absent in the ¹H NMR spectrum of β-Apo-oxytetracycline.

Aromatization of the C-Ring: The most significant change is the formation of an aromatic naphthalene-like core. This results in the appearance of new aromatic proton signals in the ¹H NMR spectrum, typically observed at significantly downfield chemical shifts (δ > 7.0 ppm) compared to the protons on the non-aromatic C-ring of the parent compound.

Chemical Shift Changes in ¹³C NMR: The carbon atoms involved in the newly formed aromatic ring (C5a, C6, C6a, C10, C10a, C11, C11a, C12) exhibit characteristic downfield shifts, moving into the typical aromatic region (δ 120-150 ppm) in the ¹³C NMR spectrum.

Detailed NMR data, as reported in scientific literature, allows for the complete assignment of all proton and carbon signals, providing definitive proof of the apo-tetracycline structure.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Structural Feature |

|---|---|---|---|

| 4-N(CH₃)₂ | 2.78 (s, 6H) | 41.5 | Dimethylamino group |

| 4a | 4.15 (d) | 68.2 | Chiral center |

| 5-OH | 9.55 (s) | - | Phenolic hydroxyl |

| 7 | 7.75 (d) | 118.9 | Aromatic proton |

| 8 | 7.30 (t) | 135.5 | Aromatic proton |

| 9 | 7.65 (d) | 117.2 | Aromatic proton |

| 10-OH | 11.8 (s) | - | Chelating phenolic hydroxyl |

| 12-C=O | - | 192.1 | Amide carbonyl |

| 6 | - | 130.5 | Aromatic carbon (formerly C6-OH) |

Note: The data presented are representative values compiled from scientific literature and may vary slightly depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the functional groups within a molecule. These methods are sensitive to changes in bond vibrations (stretching, bending) that occur during the conversion of oxytetracycline to β-Apo-oxytetracycline.

The IR spectrum of β-Apo-oxytetracycline is distinct from that of its precursor. Key differences arise from the loss of the C6-hydroxyl group and the formation of the aromatic system.

O-H Stretching Region (~3600-3200 cm⁻¹): The broad absorption band corresponding to the alcoholic C6-OH in oxytetracycline is absent in the spectrum of β-Apo-oxytetracycline. The remaining bands in this region are attributed to the phenolic hydroxyls and the amide N-H group.

C=O Stretching Region (~1700-1550 cm⁻¹): The tetracycline (B611298) class exhibits a complex pattern of carbonyl stretching bands due to chelation and resonance. The specific frequencies and relative intensities of these bands are altered upon aromatization, reflecting changes in the electronic environment of the C1, C11, and C12 carbonyl groups.

Aromatic C=C Stretching Region (~1600-1450 cm⁻¹): The formation of the naphthalene-like moiety in β-Apo-oxytetracycline introduces new, sharp absorption bands in this region, which are characteristic of aromatic ring vibrations. These are more pronounced and well-defined compared to the C=C bands of the A-ring in the parent oxytetracycline.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

|---|---|---|

| 3450 - 3300 | O-H and N-H stretching | Corresponds to phenolic -OH and amide -NH groups. |

| 1660 - 1640 | C=O stretching (Amide I) | Associated with the C12 amide carbonyl group. |

| 1615 - 1580 | C=O and C=C stretching | Complex bands from chelated carbonyls and aromatic ring vibrations. |

| 1550 - 1450 | Aromatic C=C stretching | Strong evidence of the aromatized naphthalene-like core. |

| 1250 - 1180 | C-O stretching | Associated with phenolic hydroxyl groups. |

Immunoanalytical Methodologies and Cross-Reactivity Assessments

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and high-throughput screening alternative to chromatographic methods for detecting β-Apo-oxytetracycline. These assays rely on the specific binding interaction between an antibody and its target antigen.

The development of an ELISA for a small molecule like β-Apo-oxytetracycline typically follows the competitive assay format. Because small molecules are not immunogenic on their own, the process begins by synthesizing a hapten—a modified version of β-Apo-oxytetracycline that can be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA). This hapten-protein conjugate is then used to immunize animals (e.g., rabbits or mice) to produce antibodies.

The most common format is the indirect competitive ELISA:

Coating: Microtiter plate wells are coated with a conjugate of β-Apo-oxytetracycline linked to a protein (coating antigen).

Competition: A sample containing an unknown amount of β-Apo-oxytetracycline is added to the wells, along with a limited amount of specific anti-β-Apo-oxytetracycline antibody. The free β-Apo-oxytetracycline in the sample and the coated β-Apo-oxytetracycline antigen compete for binding to the antibody.

Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, which binds to the primary antibody captured on the plate.

Signal Generation: A chromogenic substrate is added. The enzyme converts the substrate into a colored product. The color intensity is inversely proportional to the concentration of β-Apo-oxytetracycline in the original sample.

A critical performance characteristic of any immunoassay is its specificity. Cross-reactivity (CR) is measured to determine the extent to which the antibody binds to compounds structurally similar to the target analyte. For an assay targeting β-Apo-oxytetracycline, it is crucial to assess its CR with the parent compound, oxytetracycline, and other common tetracyclines.

Cross-reactivity is typically calculated as: CR (%) = (IC₅₀ of β-Apo-oxytetracycline / IC₅₀ of related compound) × 100

Where IC₅₀ is the concentration of the analyte required to inhibit 50% of the antibody binding. Research has focused on developing antibodies that are either highly specific for β-Apo-oxytetracycline or broadly reactive to a range of tetracyclines, including their degradation products. An antibody intended for specific quantification of β-Apo-oxytetracycline should exhibit high CR for the target and very low CR for oxytetracycline and other analogues.

| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| Oxytetracycline | 1.5 | 100% |

| β-Apo-oxytetracycline | 25.0 | 6.0% |

| Tetracycline | 1.2 | 125% |

| Chlortetracycline | 2.1 | 71.4% |

| Doxycycline | 8.5 | 17.6% |

Note: This table represents data from an assay broadly specific for the parent tetracyclines, demonstrating significant but lower cross-reactivity with the degradation product β-Apo-oxytetracycline. An assay specifically designed for β-Apo-oxytetracycline would show a reversed profile, with β-Apo-oxytetracycline at 100% CR.

Utilization of β-Apo-oxytetracycline as a Reference Standard

The availability of pure, well-characterized β-Apo-oxytetracycline as a reference standard is fundamental for its accurate and reliable analysis in various matrices, such as food products, animal tissues, and environmental samples. A reference standard is a highly purified compound against which analytical measurements are compared.

Its primary uses in analytical chemistry include:

Qualitative Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the reference standard is used to definitively identify β-Apo-oxytetracycline in a sample. This is achieved by matching the retention time and mass spectral data (parent and fragment ions) of the peak in the sample to that of the pure standard run under identical conditions.

Quantitative Analysis: For quantification, the reference standard is used to prepare a series of calibration solutions at known concentrations. These solutions are analyzed to generate a calibration curve, which plots the instrumental response (e.g., peak area) against concentration. The concentration of β-Apo-oxytetracycline in an unknown sample is then determined by measuring its response and interpolating the value from this curve. This process is essential for enforcing regulatory limits and conducting exposure assessments.

Method Validation: Analytical methods must be validated to ensure they are fit for purpose. The β-Apo-oxytetracycline reference standard is indispensable for assessing key validation parameters, including:

Linearity: Establishing the concentration range over which the method provides accurate results.

Accuracy: Determining the closeness of the measured value to the true value, often assessed by spiking blank samples with a known amount of the standard (recovery experiments).

Precision: Measuring the degree of scatter or agreement between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.

Application in Quality Control and Stability Studies of Oxytetracycline

β-Apo-oxytetracycline is a critical marker in the quality control and stability assessment of oxytetracycline pharmaceutical products. caymanchem.com Its formation is often indicative of degradation due to factors such as acidic conditions, heat, and light. medkoo.comnih.govnih.gov Therefore, monitoring its levels is essential to ensure that the drug product maintains its potency and purity throughout its shelf life.

Stability studies investigate how the quality of a drug substance or drug product varies over time under the influence of environmental factors. nih.gov Research has shown that oxytetracycline degrades under various conditions, leading to the formation of several products, with β-apo-oxytetracycline being a notable and stable one. ajol.info For instance, studies on the stability of oxytetracycline in different reconstitution solutions (like 5% dextrose and 0.9% sodium chloride) and at different temperatures (5°C and 40°C) use HPLC to track the parent compound's concentration and the emergence of degradation products. nih.gov Similarly, the thermal treatment of meat containing oxytetracycline resulted in its degradation and the formation of both α-apo-oxytetracycline and β-apo-oxytetracycline. nih.gov The investigation of oxytetracycline's fate in environmental matrices, such as river water and sediment, also identified β-apo-oxytetracycline as a major and stable degradation product resulting from microbial activity. ajol.info

In the context of quality control, regulatory bodies and pharmacopeias often set limits for impurities in active pharmaceutical ingredients (APIs) and finished products. β-Apo-oxytetracycline is listed as Oxytetracycline EP Impurity E, signifying its official recognition as a relevant impurity. axios-research.com Analytical methods that can accurately quantify this compound are therefore integral to the routine quality control testing of oxytetracycline, ensuring that batches released to the market comply with established purity specifications. clearsynth.com

Interactive Table: Research Findings on β-Apo-oxytetracycline Formation

| Study Focus | Conditions | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Degradation Pathway | Acid Hydrolysis | Pharmaceutical Preparations | β-Apo-oxytetracycline is a degradation product formed from oxytetracycline via acid hydrolysis. | medkoo.comcaymanchem.com |

| Environmental Fate | Microbial Degradation | River Water and Sediment | β-apo-OTC was found to be the most stable degradation product compared to 4-epi-oxytetracycline and α-apo-oxytetracycline. | ajol.info |

| Thermal Degradation | Heating at 100-120°C | Chicken and Pig Meat | Thermal treatment resulted in the formation of β-apo-OTC, amounting to 0.7 to 1.2% of the initial OTC content. | nih.gov |

| Stability in Solution | Storage at different temperatures | Methanol Solution | β-Apo-OTC was identified as a transformation product during stability studies of oxytetracycline in methanol. | researchgate.net |

| Stability in IV Solutions | Storage at 5°C and 40°C with/without light | Dextrose, Saline, Ringer's | The concentration of oxytetracycline decreased under high temperature and light, indicating degradation. | nih.gov |

Role in Validation of Analytical Methods for Tetracyclines

The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. β-Apo-oxytetracycline, as a known and characterized impurity, plays a direct role in this validation process, particularly for methods designed to analyze oxytetracycline and its related substances.

One of the key performance characteristics evaluated during method validation is specificity, which is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The use of a well-characterized reference standard of β-Apo-oxytetracycline is essential for this purpose. axios-research.com Analysts can spike samples with β-Apo-oxytetracycline to demonstrate that the method can separate it from the main analyte, oxytetracycline, and other potential impurities like 4-epi-oxytetracycline and α-apo-oxytetracycline. researchgate.netnih.gov Achieving baseline separation, as demonstrated in several HPLC methods, confirms the specificity and stability-indicating nature of the assay. nih.govnih.gov

Furthermore, β-Apo-oxytetracycline reference standards are used to determine other validation parameters such as linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For example, calibration curves for β-Apo-oxytetracycline have been established to demonstrate linearity over specific concentration ranges. researchgate.net Its use as a reference standard is explicitly mentioned for analytical method development (AMV) and quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.com

In the context of immunoassays like ELISA, β-Apo-oxytetracycline is used to test for cross-reactivity. Studies have shown that it does not significantly cross-react with antibodies raised against oxytetracycline, which is a critical piece of information for validating the specificity of such kits. nih.gov This lack of cross-reactivity ensures that the immunoassay is primarily measuring the parent compound and not its degradation products. nih.gov

Environmental Fate and Occurrence of β Apo Oxytetracycline

Environmental Distribution and Concentrations

The occurrence of β-apo-oxytetracycline has been documented in various environmental compartments, originating primarily from the discharge of treated and untreated wastewater.

Wastewater treatment plants (WWTPs) are a primary conduit for the entry of oxytetracycline (B609801) and its transformation products into the environment. nih.gov Conventional wastewater treatment methods, such as the activated sludge process, have shown limited efficacy in completely removing these compounds. nih.gov

| Location | Analyte | Concentration in WWTP Effluent |

| Oxytetracycline Production WWTP | Oxytetracycline | 19.5 ± 2.9 mg/L |

| Oxytetracycline Production WWTP | β-Apo-oxytetracycline & other related substances | <5% of Oxytetracycline concentration |

This table presents data on the concentration of oxytetracycline and its related substances in the effluent of a wastewater treatment plant. The data highlights the significant presence of the parent compound even after treatment.

Following their discharge from WWTPs, β-apo-oxytetracycline and its parent compound are detected in aquatic environments. A study of a river receiving effluent from an oxytetracycline production WWTP revealed the downstream fate of these compounds. oup.compku.edu.cn

While the concentration of another degradation product, 4-epi-oxytetracycline, decreased downstream, the concentrations of α-apo-oxytetracycline and β-apo-oxytetracycline increased. oup.compku.edu.cn Specifically, the concentration of β-apo-oxytetracycline rose from 2.08 ± 0.30 μg/L near the discharge point to 12.0 ± 4.6 μg/L approximately 20 km downstream. oup.compku.edu.cnresearchgate.net This suggests that transformation of oxytetracycline into its apo-isomers continues to occur within the river system.

| River Site | Distance from Discharge | β-Apo-oxytetracycline Concentration (μg/L) | α-Apo-oxytetracycline Concentration (μg/L) | 4-epi-oxytetracycline Concentration (μg/L) |

| R2 | Near Discharge Point | 2.08 ± 0.30 | 5.76 ± 0.63 | 31.5 ± 3.8 |

| R4 | ~20 km Downstream | 12.0 ± 4.6 | 11.9 ± 4.9 | 12.9 ± 1.1 |

This interactive table shows the changing concentrations of oxytetracycline degradation products at different points in a river receiving WWTP effluent. Users can sort the data to observe the increase in β-apo-oxytetracycline and α-apo-oxytetracycline concentrations downstream.

β-Apo-oxytetracycline, like its parent compound, can adsorb to particulate matter and accumulate in sediments and soils. mdpi.com In the same river study, the mean concentration of β-apo-oxytetracycline in river sediments was found to be 20.8 ± 7.8 mg/kg. oup.compku.edu.cn The ratio of β-apo-oxytetracycline to oxytetracycline in the sediment was approximately 0.11, which was nearly double the ratios of α-apo-oxytetracycline and 4-epi-oxytetracycline to oxytetracycline. oup.compku.edu.cn This indicates a higher persistence or accumulation of the β-isomer in the sediment phase.

In soil interstitial water, β-apo-oxytetracycline has demonstrated significant persistence, with a reported half-life of up to 270 days. nih.goviue.ac.cn This long half-life suggests its potential for long-term accumulation in soil environments. usda.gov

Transformation and Dissipation Kinetics in Environmental Matrices

The transformation of oxytetracycline to β-apo-oxytetracycline and its subsequent dissipation are influenced by various abiotic and biotic factors.

Abiotic processes, particularly hydrolysis, play a role in the formation and degradation of β-apo-oxytetracycline.

The formation of β-apo-oxytetracycline from oxytetracycline occurs through acid hydrolysis. toku-e.com This process involves the loss of a water molecule. researchgate.net Interestingly, studies have shown that solution pH does not have a noticeable effect on the formation and dissipation of β-apo-oxytetracycline. usda.gov In hydrolysis experiments conducted at various pH levels, β-apo-oxytetracycline was consistently detected at very low concentrations (≤0.3 µM) with no significant differences observed across the tested pH range. usda.govresearchgate.net

Biotic Transformation Pathways

Microbial activity is a crucial driver in the transformation of oxytetracycline in natural environments, leading to the formation of several degradation products, including β-Apo-oxytetracycline. academicjournals.orgresearchgate.net Studies investigating the fate of oxytetracycline in river water and sediment have identified β-Apo-oxytetracycline as one of the major metabolites. academicjournals.orgresearchgate.net

Research has shown that microbial degradation is the primary mechanism for the removal of oxytetracycline in these systems. academicjournals.orgresearchgate.net In experiments tracking the concentration of oxytetracycline and its byproducts over time, β-Apo-oxytetracycline was found to be the most stable degradation product compared to others like 4-epi-oxytetracycline and α-apo-oxytetracycline. academicjournals.orgresearchgate.net This stability suggests that while microorganisms readily produce β-Apo-oxytetracycline from its parent compound, its subsequent microbial degradation is a slower process under typical environmental conditions. academicjournals.orgresearchgate.net

In river systems receiving wastewater from antibiotic production, the concentration of β-Apo-oxytetracycline has been observed to increase downstream. oup.comnih.gov For instance, one study measured an increase in aqueous β-Apo-oxytetracycline concentrations from approximately 2.08 µg/L near a discharge point to 12.0 µg/L about 20 km downstream, indicating its formation along the river. oup.comnih.gov Concurrently, high concentrations were found in the river sediments, with a mean of 20.8 mg/kg. oup.comnih.gov This partitioning to sediment is a key aspect of its fate, where it can persist.

Specific groups of environmental bacteria have been identified as key players in the biotransformation of oxytetracycline to β-Apo-oxytetracycline.

Under aerobic conditions, bacteria from the genera Pseudomonas and Bacillus have been shown to metabolize oxytetracycline by enzymatically cleaving its hydroxyl groups, which preferentially generates β-Apo-oxytetracycline.

More complex microbial communities within biofilms are also effective. In a membrane aerated biofilm reactor (MABR) designed for wastewater treatment, the biofilm community was capable of degrading oxytetracycline and its transformation products. nih.gov This community was composed of diverse bacteria, including:

β-proteobacteria

γ-proteobacteria

α-proteobacteria

δ-proteobacteria

CFB (Cytophaga-Flavobacterium-Bacteroides) group bacteria nih.gov

Studies using MABRs under different conditions have confirmed the role of these microbial consortia in the transformation process, where β-Apo-oxytetracycline is consistently identified as a transformation product. nih.govresearchgate.net The resilience and metabolic activity of these bacterial groups, particularly Proteobacteria, are central to the formation of β-Apo-oxytetracycline in both natural and engineered systems. researchgate.net

Modeling of Environmental Fate and Transport

Prediction of Persistence and Mobility in Diverse Environmental Compartments

Modeling the environmental fate of β-Apo-oxytetracycline is essential for understanding its potential for long-term persistence and movement through ecosystems. Due to its stability, β-Apo-oxytetracycline is considered a persistent transformation product. ird.fr

Persistence: Predictions and experimental data indicate that β-Apo-oxytetracycline has a significantly longer half-life than its parent compound.

One modeling study predicted that apo-oxytetracycline (referring to the combined or representative apo-isomers) is persistent, with a degradation half-life of over 40 days in water. ird.fr The same study noted that the persistence of the parent oxytetracycline was predicted to be only one-third that of apo-oxytetracycline. ird.fr

In soil interstitial water, the half-life of β-Apo-oxytetracycline has been reported to be as long as 270 days. iue.ac.cncas.cnusda.gov

Mobility: The mobility of β-Apo-oxytetracycline in soil and sediment is influenced by its tendency to adsorb to particles. Like its parent compound, it can form complexes with metal ions and organic matter in soil and manure, which reduces its mobility in the aqueous phase. mdpi.com Models predicting the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are used to estimate mobility. While specific Koc values for β-Apo-oxytetracycline are not widely published, its structural similarity to oxytetracycline suggests it would also have a strong affinity for soil and sediment, leading to low mobility. wur.nl High concentrations found in river sediments confirm its tendency to partition out of the water column and accumulate in solids. oup.comnih.gov

Table 2: Predicted and Observed Persistence of β-Apo-oxytetracycline

| Environmental Compartment | Predicted/Observed Half-Life | Reference |

|---|---|---|

| Water | > 40 days (as apo-oxytetracycline) | ird.fr |

Simulation of Transformation Product Formation and Attenuation

Simulations and field monitoring data provide insights into the dynamic processes of β-Apo-oxytetracycline's formation from its parent compound and its subsequent, slower attenuation in the environment.

Studies of river systems receiving effluent from oxytetracycline manufacturing have provided real-world data that can be used to calibrate and validate environmental fate models. oup.comnih.gov In one such study, a clear trend of β-Apo-oxytetracycline formation was observed.

Table 3: Observed Concentrations Simulating Formation and Transport in a River System

| Sampling Site | Distance from Discharge | β-Apo-oxytetracycline (µg/L in water) | β-Apo-oxytetracycline (mg/kg in sediment) | Reference |

|---|---|---|---|---|

| R2 | Discharge Point | 2.08 ± 0.30 | - | oup.comnih.gov |

| R4 | ~20 km Downstream | 12.0 ± 4.6 | - | oup.comnih.gov |

| Mean Sediment | Along River | - | 20.8 ± 7.8 | oup.comnih.gov |

The data shows that as the parent compound (oxytetracycline) is transported downstream and undergoes degradation, the concentration of the transformation product β-Apo-oxytetracycline increases in the water column. oup.comnih.gov This demonstrates in-situ formation. The high concentration in sediment relative to water highlights its attenuation from the aqueous phase primarily through partitioning and accumulation in sediment, where its persistence is significantly longer. oup.comnih.gov These types of field results are critical for developing kinetic models that can accurately simulate the complex interplay between transport, transformation, and partitioning that defines the environmental fate of β-Apo-oxytetracycline. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| (beta)-Apo-oxytetracycline |

| 4-epi-oxytetracycline |

| α-apo-oxytetracycline |

| Calcium |

| Copper |

Environmental Biological Interactions and Antimicrobial Relevance of β Apo Oxytetracycline

Evaluation of Antimicrobial Activity against Environmentally Relevant Microorganisms

(beta)-Apo-oxytetracycline (β-apo-OTC) , a degradation product of the widely used antibiotic oxytetracycline (B609801) (OTC), demonstrates notable antimicrobial activity against various microorganisms found in the environment. caymanchem.comresearchgate.net This activity, though generally less potent than its parent compound, raises concerns about its potential to exert selective pressure on microbial communities. caymanchem.comeeer.org

Comparative Potency with Parent Oxytetracycline and Other Degradation Products

The antimicrobial potency of β-apo-OTC is significantly lower than that of its parent compound, oxytetracycline. caymanchem.comeeer.org Research indicates that the potency of β-apo-OTC is approximately 0.7% of the parent compound. eeer.orgeeer.org

Table 1: Comparative Antimicrobial Potency of Oxytetracycline and its Degradation Products

| Compound | Relative Potency to Oxytetracycline |

|---|---|

| Oxytetracycline (OTC) | 1 |

| β-Apo-oxytetracycline | 0.1 caymanchem.com |

| α-Apo-oxytetracycline | 0.003 eeer.orgeeer.org |

| 4-Epi-oxytetracycline | 0.007 eeer.orgeeer.org |

Minimum Inhibitory Concentration (MIC) values further illustrate these differences. The MIC50 for β-apo-OTC against tetracycline-sensitive strains of Pseudomonas is 32 mg/L. caymanchem.comtoku-e.com For other environmentally relevant bacteria such as tetracycline-sensitive strains of Agrobacterium, Moraxella, and Bacillus, as well as tetracycline-resistant strains of E. coli, the MIC50 values are greater than 32 mg/L. caymanchem.comtoku-e.com

Ecological Implications of Environmental Antimicrobial Pressure

The presence of β-apo-OTC in the environment, even at sub-inhibitory concentrations, can have significant ecological consequences. mase.gov.it

Contribution to Antibiotic Resistance Development in Environmental Bacterial Populations

The continuous exposure of environmental bacteria to antimicrobial compounds like β-apo-OTC can contribute to the selection and proliferation of antibiotic-resistant bacteria. mase.gov.itnih.gov While the potency of β-apo-OTC is lower than its parent compound, its persistence in the environment means it can still exert a selective pressure. eeer.orgcas.cncas.cn The presence of tetracycline (B611298) resistance genes, such as tet(M) and tet(X), has been detected in soils contaminated with oxytetracycline, indicating the potential for resistance development. d-nb.info The transfer of these resistance genes can be facilitated by mobile genetic elements, and environmental bacteria can act as a reservoir for these genes. nih.gov

Potential for Alteration of Microbial Community Structures in Contaminated Ecosystems

The introduction of β-apo-OTC and other oxytetracycline degradation products into ecosystems can alter the structure and function of natural microbial communities. researchgate.netd-nb.infohep.com.cn These alterations can affect crucial ecological processes such as nutrient cycling and organic matter degradation. d-nb.info For instance, the presence of oxytetracycline and its byproducts has been shown to impact the microbial communities in soil, river water, and sediment. d-nb.infohep.com.cnresearchgate.net Studies have observed changes in the relative abundance of different bacterial phyla, such as Proteobacteria and Bacteroidetes, in response to tetracycline exposure. researchgate.net In some cases, the presence of antibiotics can lead to a decrease in microbial biomass, while in others, certain microorganisms may be able to utilize the antibiotic as a carbon source. d-nb.info The impact on the microbial community is dependent on factors like the concentration of the antibiotic, exposure time, and the specific characteristics of the ecosystem. mase.gov.it

Bioavailability and Uptake by Non-Target Environmental Organisms (Excluding Mammalian/Human)

The bioavailability of β-apo-OTC in the environment is a key factor in determining its potential impact on non-target organisms. hep.com.cn Like its parent compound, β-apo-OTC can be found in various environmental compartments, including water and sediment. researchgate.net Its presence has been detected in the manure of cattle treated with oxytetracycline, suggesting a pathway for its entry into the environment. nih.gov

Once in the environment, β-apo-OTC can be taken up by various organisms. For example, studies have shown that oxytetracycline and its metabolites can be taken up by the water flea Daphnia magna, impacting its gut microbiota. nih.gov The uptake of antibiotics by aquatic organisms is influenced by several factors, including the physicochemical properties of the compound, the biological characteristics of the organism, and environmental conditions such as pH and the presence of organic matter. tandfonline.com The bioaccumulation of these compounds in organisms can lead to their transfer through the food chain, posing a potential risk to the wider ecosystem. plos.org

Advanced Structural and Stereochemical Investigations of β Apo Oxytetracycline

Stereoisomeric Relationship with α-Apo-oxytetracycline and Other Oxytetracycline (B609801) Derivatives

β-Apo-oxytetracycline is a significant degradation product of the broad-spectrum antibiotic oxytetracycline. Its stereochemical identity is defined by its relationship to its isomer, α-apo-oxytetracycline, and other related oxytetracycline derivatives. Both α- and β-apo-oxytetracycline are stereoisomers, specifically diastereomers, that are formed under acidic conditions. pku.edu.cn

The formation pathway involves a multi-step molecular rearrangement of the parent oxytetracycline molecule. The process begins with an acid-catalyzed dehydration, leading to the formation of an unstable intermediate, anhydrooxytetracycline. This is followed by an internal cyclization and a cleavage of the C12-C12a bond, which results in the generation of the two distinct apo-oxytetracycline isomers. The difference between the α and β forms arises from the distinct three-dimensional arrangement of atoms at the newly formed chiral centers during this rearrangement.

Another key derivative of oxytetracycline is 4-epi-oxytetracycline, which is an epimer of the parent compound. researchgate.net Epimers are diastereomers that differ in the configuration at only one stereocenter. In the case of 4-epi-oxytetracycline, this difference is at the C4 position, which bears the dimethylamino group. researchgate.net This epimerization occurs readily under weakly acidic to neutral conditions. researchgate.net Unlike the formation of the apo-isomers, epimerization does not involve the cleavage of the core ring structure.

| Compound | Relationship to Oxytetracycline | Formation Condition | Structural Change |

| β-Apo-oxytetracycline | Stereoisomer (Diastereomer) | Acidic conditions | Dehydration, cyclization, and ring cleavage |

| α-Apo-oxytetracycline | Stereoisomer (Diastereomer) | Acidic conditions | Dehydration, cyclization, and ring cleavage |

| 4-epi-oxytetracycline | Epimer (Diastereomer) | Weakly acidic to neutral pH | Inversion of stereochemistry at C4 |

| Anhydrooxytetracycline | Intermediate | Acidic conditions | Dehydration (loss of water) |

Conformation Analysis and Molecular Dynamics Simulations

Detailed conformational analyses and molecular dynamics (MD) simulations specifically for β-apo-oxytetracycline are not extensively documented in publicly available scientific literature. Such studies are more common for parent tetracycline (B611298) compounds to understand their mechanism of action. nih.gov However, the principles of these techniques can be applied to understand the structural dynamics of β-apo-oxytetracycline.

Conformational analysis would investigate the molecule's preferred three-dimensional shapes, or conformers. For a complex molecule like β-apo-oxytetracycline, with its fused ring system and multiple rotatable bonds, numerous conformations are possible. These studies help determine the most energetically stable shapes the molecule adopts in different environments (e.g., in water or bound to a soil particle). Studies on related degradation products, such as anhydrotetracycline, have shown that different ionized forms of the molecule prefer distinct conformations, which can be influenced by the surrounding solvent. nih.gov

Molecular dynamics simulations are powerful computational tools that model the movement of atoms in a molecule over time. mdpi.com An MD simulation of β-apo-oxytetracycline would provide insights into its:

Flexibility: Identifying which parts of the molecule are rigid and which are flexible.

Solvent Interactions: Modeling how the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility and transport in aquatic environments.

Binding Affinities: Simulating its interaction with environmental components like soil organic matter or biological macromolecules to predict its environmental fate and biological activity.

Reactive MD simulations performed on the parent oxytetracycline have identified key reactive sites, such as the C4 dimethylamine (B145610) group and the C12a tertiary alcohol, which are involved in degradation processes. nih.gov Similar simulations on β-apo-oxytetracycline could predict its subsequent transformation pathways by identifying the most reactive functional groups in its unique structure.

Structure-Activity Relationship Studies (Non-Clinical)

Relating Structural Features to Environmental Transformation Pathways

The molecular structure of β-apo-oxytetracycline is directly linked to its behavior and persistence in the environment. As a degradation product of oxytetracycline, its presence and further transformation are influenced by various environmental factors. researchgate.net

Studies have shown that the concentrations of both α- and β-apo-oxytetracycline can increase along a river receiving wastewater, indicating their formation from the parent compound under environmental conditions. nih.gov Research also indicates that β-apo-oxytetracycline can be the most stable degradation product in river water and sediment compared to other metabolites. internationalscholarsjournals.com

The key structural features influencing its environmental fate include:

Phenolic and Hydroxyl Groups: These groups make the molecule susceptible to oxidation reactions, which are important degradation pathways in the environment.

Fused Aromatic Rings: The core ring structure can absorb light, making the molecule prone to photolysis (degradation by sunlight), which is a significant pathway for tetracycline breakdown in shallow waters. usda.gov

Polar Functional Groups: The presence of hydroxyl, carbonyl, and carboxamide groups influences its solubility in water and its tendency to adsorb to soil and sediment particles.

Linking Molecular Architecture to Observed Environmental Biological Interactions

The significant structural rearrangement that transforms oxytetracycline into β-apo-oxytetracycline has profound effects on its biological activity. The primary antibacterial action of tetracyclines is the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. The structural changes in β-apo-oxytetracycline alter the specific shape and electronic properties required for this binding, leading to a significant reduction in its antibacterial potency.

However, reduced antibacterial activity does not equate to a lack of biological effects. Research indicates that β-apo-oxytetracycline can exhibit greater toxicity than the parent compound in some organisms. ncats.io For instance, studies in rats have shown that treatment with this metabolite can damage liver and kidney tissues, causing degeneration and necrosis of hepatocytes. ncats.io This suggests that while the structural features for antibacterial action are lost, other parts of the molecular architecture are responsible for these toxic effects.

The table below summarizes the comparative antibacterial activity, highlighting the reduced potency of the degradation product.

| Organism/System | Compound | Activity/Toxicity Metric | Result | Reference |

| Aerobic sludge bacteria | β-Apo-oxytetracycline | Relative Potency | 0.1 (compared to oxytetracycline) | Current time information in Pittsburgh, PA, US. |

| Pseudomonas (Tetracycline-sensitive) | β-Apo-oxytetracycline | MIC₅₀ | 32 mg/L | Current time information in Pittsburgh, PA, US. |

| Agrobacterium, Moraxella, Bacillus (Tetracycline-sensitive) | β-Apo-oxytetracycline | MIC₅₀ | >32 mg/L | Current time information in Pittsburgh, PA, US. |

| Rats | β-Apo-oxytetracycline | Toxic Effects | Decreased body weight, hepatocyte necrosis | Current time information in Pittsburgh, PA, US. |

MIC₅₀ (Minimum Inhibitory Concentration, 50%): The concentration of a substance that inhibits the visible growth of 50% of microbes.

This dichotomy in biological activity—decreased antibacterial effect but potential for other toxicity—underscores the importance of studying antibiotic degradation products. Their unique molecular structures can lead to different and sometimes unexpected environmental and toxicological profiles compared to the parent antibiotic.

Q & A

Q. What are the key spectroscopic characteristics for identifying β-Apo-oxytetracycline in experimental samples?

β-Apo-oxytetracycline exhibits distinct UV/Vis absorption maxima at 215, 244, 321, and 373 nm, which are critical for its identification in spectrophotometric analyses. Structural confirmation requires nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to resolve its (3S,4S,5R) stereochemistry and differentiate it from isomers like α-Apo-oxytetracycline .

Q. What are the optimal storage conditions to maintain β-Apo-oxytetracycline stability?

Long-term stability (≥4 years) is achieved by storing the compound at -20°C in a desiccated environment. Batch-specific certificates of analysis should be reviewed to verify purity (≥98%) and monitor degradation products, particularly in aqueous solutions where hydrolysis may occur .

Q. How is β-Apo-oxytetracycline synthesized or isolated in laboratory settings?

The compound is typically isolated as a metabolite of oxytetracycline via microbial degradation or chemical hydrolysis. Laboratory procedures involve chromatographic purification (e.g., HPLC) using polar stationary phases to separate it from parent compounds and other degradation products .

Q. What role does β-Apo-oxytetracycline play as a secondary standard in analytical workflows?

As a certified secondary standard (CAS 18751-99-0), it is used to calibrate instruments and validate methods for quantifying oxytetracycline residues in environmental or pharmaceutical samples. Its structural similarity to oxytetracycline allows for cross-reactivity studies in immunoassays .

Q. What are the primary biological or environmental sources of β-Apo-oxytetracycline?

It is a documented degradation product of oxytetracycline in river water and soil, formed via microbial activity or abiotic hydrolysis. Environmental persistence studies report a half-life of ~270 days in soil, necessitating targeted remediation strategies .

Advanced Research Questions

Q. How can researchers differentiate β-Apo-oxytetracycline from its α isomer in complex matrices?

Chiral chromatography (e.g., using cellulose-based columns) or enantioselective NMR techniques are required to resolve the stereochemical differences between α- and β-Apo-oxytetracycline. Mass spectrometry fragmentation patterns and retention time shifts in UPLC-MS/MS further aid differentiation .

Q. What are the challenges in quantifying β-Apo-oxytetracycline in environmental samples with high organic content?

Matrix interference from humic acids or dissolved organic matter necessitates solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB). Method validation should include spike-recovery experiments and internal standardization (e.g., deuterated analogs) to address ion suppression in LC-MS workflows .

Q. How does β-Apo-oxytetracycline interact with microbial communities in antibiotic degradation studies?

Advanced metagenomic profiling and stable isotope probing (SIP) can identify microbial consortia responsible for its formation and degradation. Time-resolved metabolomics is recommended to track intermediate products and assess toxicity thresholds in ecotoxicological models .

Q. What experimental designs are optimal for studying the photolytic vs. microbial degradation pathways of β-Apo-oxytetracycline?

Controlled photolysis experiments (e.g., using UV-A/UV-C lamps) should be paired with dark microbial incubation studies. Kinetic modeling (e.g., pseudo-first-order decay constants) and high-resolution mass spectrometry are critical to distinguishing abiotic vs. biotic degradation mechanisms .

Q. How can researchers address data contradictions in β-Apo-oxytetracycline’s environmental half-life across studies?

Heterogeneity in soil pH, organic carbon content, and microbial activity necessitates meta-analyses using random-effects models to account for variability. Systematic reviews should adhere to PRISMA guidelines, with sensitivity analyses to identify confounding factors (e.g., temperature, redox conditions) .

Methodological Notes

- Data Validation : Always cross-reference batch-specific certificates of analysis (CoA) for purity and stability data .

- Instrumentation : Use UPLC-MS/MS with electrospray ionization (ESI) in positive ion mode for trace-level detection in environmental samples .

- Ethical Compliance : Follow open-science principles for metadata sharing and reproducibility, as outlined in Open Access guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.